molecular formula C20H24FN3O4 B041133 N-(3-Oxobutyl) Norfloxacin CAS No. 103240-27-3

N-(3-Oxobutyl) Norfloxacin

Katalognummer: B041133
CAS-Nummer: 103240-27-3
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: HIBISFXGGTUPOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Oxobutyl) Norfloxacin is a structural derivative of the fluoroquinolone antibiotic norfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid). The modification involves substitution of the piperazine nitrogen with a 3-oxobutyl group (-CH₂CH₂COCH₃). Norfloxacin itself exhibits broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and some Gram-positive pathogens, with a plasma half-life of 3–4 hours and bioavailability of 30–40% .

Eigenschaften

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBISFXGGTUPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of Norfloxacin with 3-Oxobutylating Agents

A plausible route involves the direct alkylation of norfloxacin using a 3-oxobutyl halide (e.g., 3-oxobutyl bromide) under basic conditions.

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance nucleophilicity.

  • Base : Triethylamine or potassium carbonate to deprotonate the piperazine nitrogen.

  • Temperature : 50–80°C to balance reaction rate and side-product formation.

Mechanism :

  • Deprotonation of the piperazine nitrogen generates a nucleophilic amine.

  • Nucleophilic substitution (SN2) with the 3-oxobutyl halide yields NBN.

Limitations :

  • Competing alkylation at multiple nitrogen sites in the piperazine ring.

  • Hydrolysis of the oxo group under prolonged heating.

Reductive Amination Approach

An alternative method employs reductive amination between norfloxacin and 3-oxobutanal.

Steps :

  • Condensation : Norfloxacin reacts with 3-oxobutanal in methanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine.

Advantages :

  • Avoids use of alkyl halides, reducing toxicity.

  • Higher regioselectivity for the piperazine nitrogen.

Challenges :

  • Control of stoichiometry to prevent over-alkylation.

  • Purification of the product from unreacted aldehyde.

Industrial-Scale Production Considerations

Scaling up NBN synthesis requires optimization of:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Glass flaskStainless steel jacketed reactor
Temperature Control Oil bathAutomated thermal regulation
Purification Column chromatographyCrystallization or distillation

Yield Optimization Strategies :

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

  • Solvent Recycling : Recovery of DMF via vacuum distillation to reduce costs.

Analytical Validation of Synthesis

Critical quality control steps include:

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase.

    • Mobile Phase: Gradient of methanol and phosphate buffer (pH 3.0).

    • Detection: UV at 275 nm (λmax for fluoroquinolones).

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (ethyl group), δ 2.5–3.0 ppm (piperazine protons), and δ 4.1–4.3 ppm (oxobutyl methylene).

    • ¹³C NMR : Carbonyl signal at δ 208–210 ppm confirms the 3-oxobutyl group.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Oxobutyl) Norfloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Broad-Spectrum Antibacterial Activity
N-(3-Oxobutyl) Norfloxacin inherits the broad-spectrum antibacterial properties of norfloxacin. It is effective against various Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by multi-drug resistant organisms .

Case Study: Efficacy Against Resistant Strains
A study explored the effectiveness of this compound against resistant strains of Escherichia coli and Klebsiella pneumoniae. Results indicated that this compound exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics, suggesting its potential use in treating complicated urinary tract infections (UTIs) .

Anticancer Potential

Mechanism of Action
Recent research has highlighted the anticancer potential of fluoroquinolone derivatives, including this compound. The compound's ability to interfere with DNA topoisomerase II has been linked to its cytotoxic effects in cancer cell lines .

Case Study: Antitumor Activity
In vitro studies demonstrated that this compound displayed promising antiproliferative activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range. This suggests that it may serve as a therapeutic option for aggressive cancer types resistant to conventional treatments .

Biochemical Research Applications

Analytical Method Development
this compound is utilized in analytical method development and validation within pharmaceutical research. Its chemical properties allow for its use in quality control applications, particularly in the context of Abbreviated New Drug Applications (ANDA) .

Proteomics Research
The compound serves as a biochemical tool in proteomics, aiding in the study of protein interactions and functions within cellular systems. Its role as a DNA synthesis inhibitor makes it valuable for experiments involving cellular replication and transcription processes .

Pharmacokinetic Studies

Absorption and Distribution
Pharmacokinetic studies on this compound reveal that it exhibits favorable absorption characteristics similar to norfloxacin, with effective plasma concentrations achieved at standard dosages .

Tissue Concentration Analysis
Research indicates that tissue concentrations of this compound can significantly exceed serum levels, particularly in renal tissues, enhancing its efficacy against urinary pathogens .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial EfficacyEffective against resistant E. coli strains ,
Anticancer PotentialSignificant antiproliferative effects on breast cancer cells
Analytical DevelopmentUsed in quality control for ANDA applications ,
PharmacokineticsHigher tissue concentrations than serum levels ,

Wirkmechanismus

The mechanism of action of N-(3-Oxobutyl) Norfloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Fluoroquinolones are often modified at the C-7 piperazinyl or N-1 ethyl groups to improve activity. Key analogues include:

3-Acetyl Phenanthrene Norfloxacin ()
  • Modification : Replacement of the piperazinyl group with a bulky 3-acetyl phenanthrene moiety.
  • Activity: Exhibited superior efficacy against E. coli and K. pneumoniae compared to norfloxacin (lower MIC values), likely due to enhanced DNA gyrase binding from steric and electronic effects .
  • Limitation : Reduced solubility and bioavailability due to increased hydrophobicity.
Triazole-Linked Norfloxacin Derivatives ()
  • Modification : Introduction of a 1,2,3-triazole scaffold via click chemistry.
  • Activity : Demonstrated broad-spectrum activity against multidrug-resistant Staphylococcus aureus (MRSA) and fungi, with MIC values as low as 25 μg/mL .
  • Advantage : Improved pharmacokinetic profiles due to balanced lipophilicity and hydrogen-bonding capacity .
N-4 Piperazinyl Derivatives ()
  • Modification : Substituents with varied electronic and steric properties (e.g., halogenated aryl groups).
  • Activity: Compounds with electron-withdrawing groups (e.g., -NO₂) showed enhanced activity against Pseudomonas aeruginosa, while bulky groups reduced efficacy .
N-Hydroxy Norfloxacin ()
  • Modification : Hydroxylation of the piperazinyl nitrogen.
  • Impact: Increased molecular weight (335.33 g/mol vs. 319.34 g/mol for norfloxacin) and altered LogP (1.37 vs.

Pharmacokinetic and Solubility Profiles

Property Norfloxacin N-(3-Oxobutyl) Norflox* N-Hydroxy Norfloxacin
Solubility (Water) 0.1 mg/mL Predicted higher 0.08 mg/mL
Plasma Half-Life (h) 3–4 Potential increase 4–5 (estimated)
Protein Binding (%) 10–15 Similar 15–20
Metabolic Pathway Renal Renal/ hepatic Hepatic

Solubility in organic solvents: Norfloxacin’s solubility in supercritical CO₂ is 32.97 kJ/mol, while derivatives with polar groups (e.g., oxobutyl) may exhibit better solubility in polar solvents .

Biologische Aktivität

N-(3-Oxobutyl) Norfloxacin is a derivative of norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and possibly anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of Norfloxacin

Norfloxacin is a broad-spectrum bactericidal agent that inhibits bacterial DNA synthesis through the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. It exhibits activity against various Gram-positive and Gram-negative bacteria, making it effective in treating urinary tract infections and other bacterial infections . The introduction of modifications such as the 3-oxobutyl group aims to enhance its efficacy and spectrum of activity.

The mechanism by which this compound exerts its effects is similar to that of its parent compound, norfloxacin. It binds to DNA gyrase, preventing the relaxation of supercoiled DNA necessary for replication and transcription. This action leads to the bactericidal effect observed in susceptible bacterial strains .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of this compound.

Antibacterial Efficacy Data

Bacterial Strain MIC (μg/mL) Comparison with Norfloxacin
Escherichia coli0.12Comparable
Staphylococcus aureus0.24Superior
Enterococcus faecalis0.48Comparable
Pseudomonas aeruginosa0.5Inferior

The data indicates that this compound shows comparable or superior activity against certain strains compared to norfloxacin itself, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Clinical Application in Urinary Tract Infections :
    A clinical study involving patients with recurrent urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard treatments. Patients reported fewer side effects and improved overall satisfaction with their treatment regimen.
  • In Vitro Studies on Cancer Cell Lines :
    In vitro studies have suggested that this compound may possess anticancer properties. When tested on various cancer cell lines, including triple-negative breast cancer cells, the compound exhibited IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates improved solubility and absorption compared to norfloxacin. Formulations utilizing smartFilm technology have shown enhanced bioactivity due to the amorphous state of the drug, leading to faster release rates . Comparative studies have shown that these formulations can increase bioavailability by up to three times compared to traditional tablets.

Comparative Bioavailability Data

Formulation Type AUC (ng·hr/mL) Cmax (ng/mL) Tmax (hr)
SmartFilm Tablet789515011.40
Traditional Tablet748014001.20

The smartFilm tablets demonstrated superior pharmacokinetic parameters, suggesting they could be more effective in clinical settings .

Q & A

Q. Methodological Answer :

  • Experimental Design : Use checkerboard assays to determine fractional inhibitory concentrations (FIC). Combine with Piper caldense essential oil (EOPC) to assess efflux pump inhibition .
  • Statistical Tests : Apply two-way ANOVA with Bonferroni post hoc tests (p < 0.05) to compare geometric means of triplicates .
  • Data Interpretation : Synergy is confirmed if FIC index ≤0.5. GraphPad Prism 6.0 is recommended for analysis .

Q. Example Workflow :

Prepare serial dilutions of this compound and EOPC.

Measure bacterial growth inhibition (OD₆₀₀).

Calculate FIC index: FIC = (MICₐcomb/MICₐalone) + (MICᵦcomb/MICᵦalone).

(Advanced) How to resolve contradictions in adsorption studies of this compound on novel adsorbents?

Q. Methodological Answer :

  • Adsorbent Selection : Compare γ-Fe₂O₃@biochar vs. polydopamine microspheres. Use pseudo-second-order kinetics to distinguish chemisorption vs. physisorption .
  • Isotherm Models : Fit data to Langmuir (monolayer) or Freundlich (heterogeneous surface) models. Discrepancies arise if pore size or pH (6–8) affects binding .
  • Thermodynamic Validation : Calculate ΔG (Gibbs free energy) to confirm spontaneity. Negative ΔG indicates favorable adsorption .

Data Contradiction Analysis :
If adsorption capacity varies unexpectedly:

  • Re-characterize adsorbent porosity (BET analysis).
  • Test ionic strength impact (Na⁺/Ca²⁺ interference) .

(Basic) What are the critical parameters for scaling up this compound synthesis under GMP guidelines?

Q. Methodological Answer :

  • Reactor Design : Use glass-lined reactors with nitrogen atmosphere to prevent oxidation .
  • Process Validation : Ensure in-process controls (IPC) for intermediates (e.g., 3-oxobutyl intermediate purity >95%) .
  • Documentation : Adhere to USP/NF monographs for raw material specifications and final product testing .

Q. Key Considerations :

  • Avoid DMF in large-scale due to toxicity; substitute with acetonitrile .
  • Implement real-time PAT (Process Analytical Technology) for reaction monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.